Sophorol
Overview
Description
Sophorol, also known as 2′:7-dihydroxy-4′:5′-methylenedioxyisoflavanone, is a naturally occurring isoflavonoid compound. It is derived from the genus Sophora, which is part of the Fabaceae family. This compound is known for its diverse biological activities and has been the subject of extensive research due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sophorol involves several steps, starting from the basic flavonoid structure. One common synthetic route includes the condensation of appropriate phenolic compounds followed by cyclization and methylation reactions. The reaction conditions typically involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound often involves the extraction from plant sources, particularly from species within the genus Sophora. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound. Advanced techniques such as supercritical fluid extraction are also employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Sophorol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Sophorol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Studied for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of natural pesticides and as a bioactive compound in cosmetics and personal care products
Mechanism of Action
The mechanism of action of sophorol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating enzyme activities, interacting with cellular receptors, and influencing gene expression. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. It also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
Sophorol is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Maackiain: Another isoflavonoid with similar anti-inflammatory properties.
Pterocarpin: Known for its antimicrobial and anticancer activities.
This compound stands out due to its methylenedioxy group, which contributes to its distinct chemical reactivity and biological effects .
Properties
IUPAC Name |
7-hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c17-8-1-2-9-13(3-8)20-6-11(16(9)19)10-4-14-15(5-12(10)18)22-7-21-14/h1-5,11,17-18H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPWSAQOVOBPCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3O)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966807 | |
Record name | 7-Hydroxy-3-(6-hydroxy-2H-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524-08-3 | |
Record name | Sophorol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-3-(6-hydroxy-2H-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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